molecular formula C26H23N3O5 B13753346 n-(n-Succinyl-L-phenylalanyl)-2-amino-acridone

n-(n-Succinyl-L-phenylalanyl)-2-amino-acridone

Cat. No.: B13753346
M. Wt: 457.5 g/mol
InChI Key: RRIUUFLEJTTZFW-QFIPXVFZSA-N
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Description

N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone is a compound known for its applications in fluorescence and as a substrate for enzymatic reactions. It is particularly used in biochemical assays involving proteases like α-chymotrypsin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone involves the coupling of N-succinyl-L-phenylalanine with 2-aminoacridone. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone involves its interaction with proteases like α-chymotrypsin. The enzyme cleaves the amide bond, releasing 2-aminoacridone, which can be detected by its fluorescence . This interaction is crucial for studying enzyme activity and inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone is unique due to its fluorescent properties, which provide an additional layer of detection and quantification in biochemical assays. This makes it particularly valuable in fluorescence-based studies and imaging techniques .

Properties

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

4-oxo-4-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]butanoic acid

InChI

InChI=1S/C26H23N3O5/c30-23(12-13-24(31)32)29-22(14-16-6-2-1-3-7-16)26(34)27-17-10-11-21-19(15-17)25(33)18-8-4-5-9-20(18)28-21/h1-11,15,22H,12-14H2,(H,27,34)(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1

InChI Key

RRIUUFLEJTTZFW-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O

Origin of Product

United States

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